Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that is part of a broader class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and potential as pharmaceutical agents. These compounds are structurally similar to the nitrogen bases found in DNA and RNA, making them of particular interest in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various methods. A facile and concise route has been reported for the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, which involves the use of spectral techniques and computational methods for structural analysis . Another approach includes a five-component reaction in water, which is considered environmentally friendly due to the use of water as a solvent and the absence of additional catalysts . A similar green synthesis approach has been utilized for the synthesis of furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives through multicomponent reactions in water . Additionally, a straightforward synthesis method starting from 2-chloropyridine-3-carboxylic acid has been developed for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, allowing for structural diversity and significant variation in biopharmaceutical properties .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been extensively studied using various spectral techniques such as 1H and 13C NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis. Computational methods like density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to analyze the electronic structures, with findings indicating good consistency with experimental data .
Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including condensation reactions to form pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives, which have been evaluated for their antibacterial activities . Additionally, the synthesis of pyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones and pyrido[4,3-d]pyrimidine-2,4,5(1H,3H,6H)-triones by oxidative aromatization has been reported, showcasing the versatility of these compounds in drug development .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives vary significantly depending on their structural diversity. This variation is reflected in a broad range of solubility values, permeability coefficients, and predicted human in vivo intrinsic clearance values, which are crucial for their biopharmaceutical applications . The introduction of polar substituents has been explored to improve water solubility and enhance binding to adenosine receptors, demonstrating the importance of structural modifications in determining the properties of these compounds .
Scientific Research Applications
1. Antagonists of the Human Chemokine Receptor CXCR2
- Summary of Application: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2. This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer. Therefore, antagonizing CXCR2 is a promising therapeutic strategy for these disorders .
- Methods of Application: The researchers identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist via scaffold hopping. They then aimed to improve the CXCR2 antagonistic potency of this pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern .
- Results: Almost all new analogues lacked the CXCR2 antagonism, except for a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) that showed similar antagonistic potency as the original hit .
2. Interaction Mechanism with Mps1
- Summary of Application: Pyrido[3,4-d]pyrimidine derivatives have been studied for their interaction with Monopolar spindle 1 (Mps1), a dual-specific kinase related to the proper execution of chromosome biorientation and mitotic checkpoint signaling .
- Methods of Application: The researchers used molecular docking, molecular dynamics simulations, and the molecular mechanics/generalized Born surface area (MM/GBSA) method to probe the binding modes of the pyrido[3,4-d]pyrimidine derivatives with Mps1 .
- Results: The results indicated that the van der Waals interactions and the nonpolar solvation energies were responsible for favorable binding free energies. All inhibitors interacted with specific residues of Mps1 .
3. Antitumor Activity
- Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor activity .
4. Antagonists of the Human Chemokine Receptor CXCR2
- Summary of Application: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2. This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer. Therefore, antagonizing CXCR2 is a promising therapeutic strategy for these disorders .
- Methods of Application: The researchers identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist via scaffold hopping. They then aimed to improve the CXCR2 antagonistic potency of this pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern .
- Results: Almost all new analogues lacked the CXCR2 antagonism, except for a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) that showed similar antagonistic potency as the original hit .
5. Interaction Mechanism with Mps1
- Summary of Application: Pyrido[3,4-d]pyrimidine derivatives have been studied for their interaction with Monopolar spindle 1 (Mps1), a dual-specific kinase related to the proper execution of chromosome biorientation and mitotic checkpoint signaling .
- Methods of Application: The researchers used molecular docking, molecular dynamics simulations, and the molecular mechanics/generalized Born surface area (MM/GBSA) method to probe the binding modes of the pyrido[3,4-d]pyrimidine derivatives with Mps1 .
- Results: The results indicated that the van der Waals interactions and the nonpolar solvation energies were responsible for favorable binding free energies. All inhibitors interacted with specific residues of Mps1 .
6. Antitumor Activity
- Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor activity .
4. Anti-Inflammatory Activities
- Summary of Application: Pyrimidines, including Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, have been studied for their anti-inflammatory activities. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
5. Synthesis of Novel Condensed Pyrido[2,3-d]pyrimidines
- Summary of Application: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has been used in the synthesis of novel condensed pyrido[2,3-d]pyrimidines .
- Methods of Application: The researchers used suitably functionalised pyrimidine-2,4-diones for intramolecular cyclisation to yield the novel furo[2″,3″:4′,5′]isoxazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines in excellent yields .
- Results: The pyrimidone nucleus was unaffected and there were no side-reactions in this synthesis .
6. Antitumor, Antibacterial, CNS Depressive, Anticonvulsant, and Antipyretic Activities
properties
IUPAC Name |
1H-pyrido[3,4-d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNWQAIAFUMNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299073 | |
Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
21038-67-5 | |
Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21038-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 127963 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21038-67-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H,4H-pyrido[3,4-d]pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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